2-Ethyl-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S It is a derivative of benzene, featuring an ethyl group, a nitro group, and a sulfonyl chloride group attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The compound interacts with the pi electrons of the aromatic ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
This compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound involves the electrophilic aromatic substitution reactions of benzene . This pathway is crucial for the synthesis of benzene derivatives . The downstream effects include the formation of substituted benzene rings .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the intermediate formed in the reaction, leading to the regeneration of the aromatic ring .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide, but insoluble in water . This solubility profile can affect its distribution and efficacy. Additionally, it is moisture-sensitive and incompatible with strong oxidizing agents and strong bases , which can impact its stability and reactivity.
Biochemical Analysis
Biochemical Properties
2-Ethyl-5-nitrobenzene-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the formation of sulfonyl derivatives. It interacts with enzymes, proteins, and other biomolecules through sulfonation reactions. For instance, it can react with alcohols and amines to form sulfonate esters and sulfonamides, respectively . These reactions are essential for modifying biomolecules and studying their functions. The compound’s ability to form stable derivatives makes it a valuable reagent in biochemical assays and research.
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with nucleophilic groups in biomolecules. The compound acts as an electrophile, forming covalent bonds with nucleophilic sites such as hydroxyl and amino groups. This interaction leads to the formation of sulfonate esters and sulfonamides, which can inhibit or activate enzymes by modifying their active sites . Additionally, these modifications can result in changes in gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive and can degrade in the presence of water . Over time, this degradation can lead to a decrease in its reactivity and effectiveness in biochemical assays. Long-term studies have shown that the compound’s stability can be maintained by storing it in dry conditions and using it promptly after preparation.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of sulfonate esters and sulfonamides. These reactions are catalyzed by enzymes such as sulfonyltransferases, which facilitate the transfer of the sulfonyl group to nucleophilic sites in biomolecules . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, the formation of stable derivatives can impact the overall metabolic balance by modifying key enzymes and regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride typically involves the nitration of ethylbenzene followed by sulfonation and chlorination. The process can be summarized as follows:
Nitration: Ethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: Finally, the sulfonic acid derivative is treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are employed under acidic or basic conditions.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed by the oxidation of the ethyl group.
Scientific Research Applications
2-Ethyl-5-nitrobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can then undergo further functionalization.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the ethyl group.
4-Nitrobenzenesulfonyl chloride: Similar structure but with the nitro group in a different position.
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride: Similar structure but with a fluoro and methyl group instead of an ethyl group.
Uniqueness
2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of its derivatives
Properties
IUPAC Name |
2-ethyl-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-2-6-3-4-7(10(11)12)5-8(6)15(9,13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVLPRURSPBCKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531581 | |
Record name | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00531581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89189-34-4 | |
Record name | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00531581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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